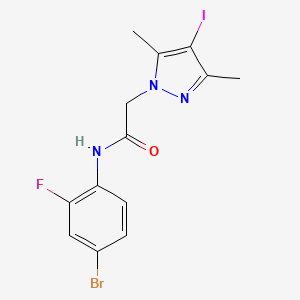

N-(4-bromo-2-fluorophenyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide

Description

N-(4-bromo-2-fluorophenyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide is a halogenated acetamide derivative featuring a pyrazole core substituted with iodine and methyl groups, linked to a bromo-fluorophenyl moiety. This compound exemplifies the structural complexity of modern medicinal chemistry, where halogen atoms (Br, F, I) and heterocyclic systems (pyrazole) are strategically incorporated to modulate bioactivity, solubility, and receptor binding.

Properties

IUPAC Name |

N-(4-bromo-2-fluorophenyl)-2-(4-iodo-3,5-dimethylpyrazol-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrFIN3O/c1-7-13(16)8(2)19(18-7)6-12(20)17-11-4-3-9(14)5-10(11)15/h3-5H,6H2,1-2H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWZDQKCZHULKGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC(=O)NC2=C(C=C(C=C2)Br)F)C)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrFIN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301154302 | |

| Record name | N-(4-Bromo-2-fluorophenyl)-4-iodo-3,5-dimethyl-1H-pyrazole-1-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301154302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956441-25-1 | |

| Record name | N-(4-Bromo-2-fluorophenyl)-4-iodo-3,5-dimethyl-1H-pyrazole-1-acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=956441-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Bromo-2-fluorophenyl)-4-iodo-3,5-dimethyl-1H-pyrazole-1-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301154302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

N-(4-bromo-2-fluorophenyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, synthesis, and related research findings.

Chemical Structure and Properties

The compound features a bromo and fluoro substituent on the phenyl ring, alongside an iodo group on the pyrazole moiety. The structural composition can be summarized as follows:

| Component | Description |

|---|---|

| Phenyl Group | 4-bromo-2-fluorophenyl |

| Pyrazole Moiety | 4-iodo-3,5-dimethyl-1H-pyrazol-1-yl |

| Functional Group | Acetamide |

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Pyrazole Ring : Starting from appropriate diketones and hydrazines.

- Halogenation : Introduction of the iodine substituent via halogenation reactions.

- Nucleophilic Aromatic Substitution : Attachment of the fluorophenyl group.

- Acetamide Formation : Reacting the intermediate with acetic anhydride or acetyl chloride.

Anticancer Properties

Research indicates that compounds containing pyrazole moieties exhibit significant anticancer activity. For instance, studies have shown that pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell survival and apoptosis .

Anti-inflammatory Effects

This compound has been linked to anti-inflammatory properties. Pyrazole compounds are known to reduce inflammation by inhibiting cyclooxygenase (COX) enzymes and other inflammatory mediators .

Antioxidant Activity

Molecular docking studies have suggested that this compound may possess antioxidant properties, which are crucial for combating oxidative stress in biological systems. The presence of electron-withdrawing groups like bromo and iodo enhances its ability to scavenge free radicals .

Case Studies and Research Findings

A variety of studies have explored the biological activities of similar compounds within the pyrazole class:

- Study on Pyrazolo[1,5-a]pyrimidines : This research highlighted the anticancer potential and enzymatic inhibitory activity of pyrazolo derivatives, suggesting that modifications in their structure can lead to enhanced biological activity .

- Molecular Docking Simulations : These simulations indicated that specific structural features of pyrazoles contribute to their binding affinity towards target proteins involved in cancer progression .

- Electrophilic Nature Studies : The electrophilic nature of compounds similar to this compound has been analyzed using DFT methods, revealing insights into their reactivity and potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridazin-3(2H)-one Derivatives (FPR2 Agonists)

highlights N-(4-bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide, a mixed FPR1/FPR2 ligand. Key comparisons include:

- Structural Differences: The target compound replaces the pyridazinone ring with a 4-iodo-3,5-dimethylpyrazole group.

- Biological Activity: Pyridazinone derivatives activate calcium mobilization and chemotaxis in neutrophils via FPR2. The iodine substitution in the target compound may enhance lipophilicity, influencing membrane permeability and intracellular targeting .

Pyrazole-Imidazole Hybrids (Antimicrobial Agents)

From , compounds like 7c (N-(4-chloro-2-methylphenyl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-phenyl-1H-imidazol-1-yl]acetamide) share the acetamide-pyrazole backbone but differ in:

- Substituents : The target compound lacks the imidazole-phenyl group, instead featuring a 4-iodo-3,5-dimethylpyrazole. Iodine’s electronegativity (2.66) is lower than chlorine (3.16) in 7c , which may reduce electron-withdrawing effects and alter hydrogen-bonding capacity.

- Physical Properties : Melting points for analogs like 7c (144–146°C) and 7d (170–172°C) suggest that iodine’s bulkiness could lower the target compound’s melting point, affecting crystallinity and formulation stability .

Bromophenyl Pyrazole Acetamides

describes N-{3,5-dimethyl-1-[(2-methylphenyl)methyl]pyrazol-4-yl}-2-(4-bromophenyl)acetamide. Differences include:

- Halogen Placement : The target compound positions fluorine at the phenyl ring’s 2-position (ortho to bromine), which may sterically hinder rotation and enhance metabolic stability compared to the unfluorinated analog.

Key Comparative Data Table

Implications of Structural Variations

- Iodine vs. Smaller Halogens : The 4-iodo group in the target compound may enhance van der Waals interactions in hydrophobic receptor pockets compared to chlorine or bromine in analogs .

- Fluorine’s Role: The 2-fluorine on the phenyl ring could reduce oxidative metabolism, improving pharmacokinetic stability relative to non-fluorinated derivatives .

- Pyrazole vs. Pyridazinone: The pyrazole core offers greater synthetic versatility and metabolic resistance compared to the pyridazinone ring, which is prone to hydrolysis at the lactam position .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.